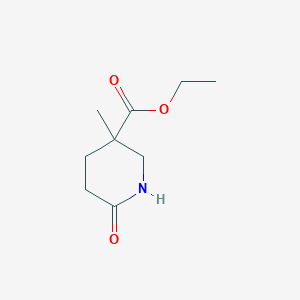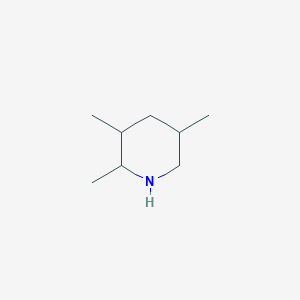
2,3,5-Trimethylpiperidine
Übersicht
Beschreibung
“2,3,5-Trimethylpiperidine” is a chemical compound with the molecular formula C8H17N . It belongs to the class of organic compounds known as piperidines .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2,3,5-Trimethylpiperidine derivatives have been studied for their antimicrobial properties. Specifically, certain derivatives like 1,2,5-trimethylpiperidin-4-ols have shown significant antimicrobial activity against a range of microorganisms, suggesting their potential in antimicrobial applications (Dyusebaeva, Elibaeva, & Kalugin, 2017).
Synthesis Optimization
Research has focused on optimizing the synthesis conditions of 2,3,5-trimethylpyridine (collidine) from various precursors. This includes investigating the influence of temperature, reaction time, and catalysts, which is vital for industrial and laboratory production (Urošević, Mitic, Arsić, & Stojanović, 2022).
Stereochemical Studies
Stereochemical features in the formation of spiroimidazolidine derivatives from 1,2,5-trimethyl-4-piperidone have been explored. Understanding these structural aspects is crucial for the development of compounds with specific stereochemical properties (Unkovskii, D'yakov, Sokolova, Cherkaev, & Rozhnov, 1992).
NMR Spectroscopy and Structural Analysis
Proton magnetic resonance (PMR) spectroscopy has been employed to study the stereochemistry of various this compound derivatives. Such studies are fundamental in the determination of molecular configurations and understanding the behavior of these compounds in different environments (Booth, Little, & Feeney, 1968).
Gastric-Acid Inhibiting Applications
4-Methoxy-2,3,5-trimethylpyridine, a derivative of this compound, has been synthesized for use as a building block in the preparation of gastric-acid inhibiting compounds. This showcases the potential pharmaceutical applications of such derivatives (Mittelbach, Schmidt, Uray, Junek, Lamm, Ankner, Brändström, & Simonsson, 1988).
Chemical Derivatization in Metabolomics
In metabolomics studies, this compound derivatives have been implicated in the formation of artifacts during the chemical derivatization process. This is important for the accurate interpretation of metabolomics data, especially in gas chromatography-mass spectrometry (GC-MS) analyses (Kim, Metz, Hu, Wiedner, Kim, Smith, Morgan, & Zhang, 2011).
Fluorescence Studies and Latent Fluorophores
A novel class of latent fluorophores based on the trimethyl lock has been developed, demonstrating the utility of this compound derivatives in fluorescence and biological labeling applications (Chandran, Dickson, & Raines, 2005).
Synthesis of Specific Chemical Compounds
Studies on the synthesis of specific chemical compounds like 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride from 2,3,5-trimethylpyridine highlight the role of these derivatives in complex chemical syntheses (Xu Bao-cai, 2004).
Vibrational Spectra Analysis
The vibrational spectra of various trimethylpyridines, including 2,3,5-trimethylpyridine, have been analyzed to understand their fundamental frequencies and molecular interactions (Green & Harrison, 1973).
Safety and Hazards
Zukünftige Richtungen
Piperidines are significant in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2,3,5-Trimethylpiperidine are not fully understood due to limited research. As a derivative of piperidine, it may share some of the biochemical properties of piperidine compounds. Piperidine derivatives are known to play a significant role in the pharmaceutical industry .
Molecular Mechanism
Piperidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Transport and Distribution
Understanding how a compound is transported and distributed is crucial for understanding its pharmacokinetics .
Eigenschaften
IUPAC Name |
2,3,5-trimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6-4-7(2)8(3)9-5-6/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCDTIOGQKLNHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(NC1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid](/img/structure/B3379913.png)
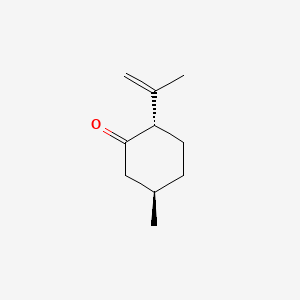
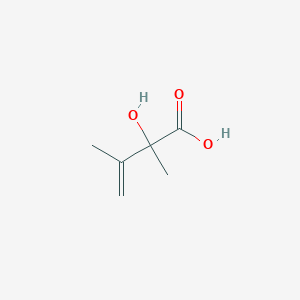
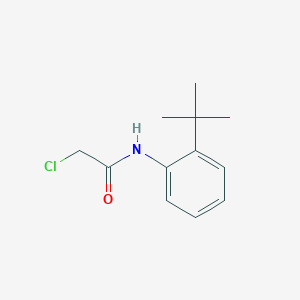

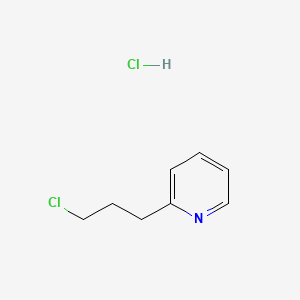
![3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B3379984.png)
![5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid](/img/structure/B3379985.png)
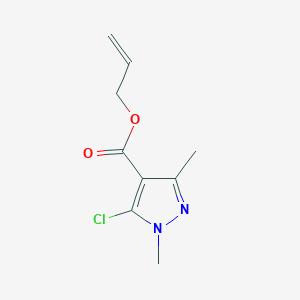
![1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one](/img/structure/B3379990.png)
![[3-(morpholine-4-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine dihydrochloride](/img/structure/B3379997.png)
